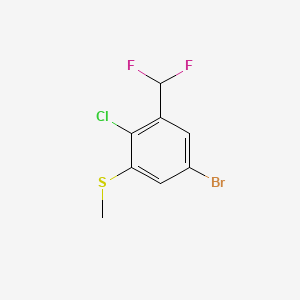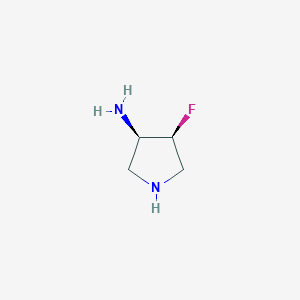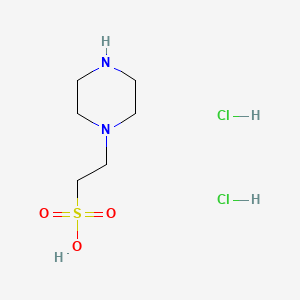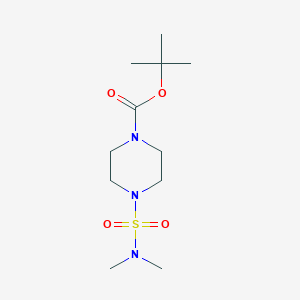
L-Cysteine, 2-propenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is responsible for the distinctive aroma of fresh garlic and is formed when garlic cloves are crushed or chopped, activating the enzyme alliinase which converts alliin into allicin . Allicin is known for its biological activity, including antimicrobial, antioxidant, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
Allicin is typically synthesized through the enzymatic conversion of alliin, a sulfoxide derivative of L-cysteine, in the presence of the enzyme alliinase. This reaction occurs naturally when garlic tissue is damaged . The synthetic route involves the oxidation of S-allyl-L-cysteine to form alliin, which is then cleaved by alliinase to produce allicin .
Industrial Production Methods
Industrial production of allicin involves the extraction of garlic oil, which contains alliin and alliinase. The oil is processed to ensure the enzymatic reaction occurs, producing allicin. This method ensures a high yield of allicin and is commonly used in the production of garlic supplements and extracts .
化学反应分析
Types of Reactions
Allicin undergoes several types of chemical reactions, including:
Reduction: Allicin can be reduced to form allyl mercaptan and other thiol-containing compounds.
Substitution: Allicin can react with thiol groups in proteins, leading to the formation of mixed disulfides.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide and other peroxides are commonly used to oxidize allicin.
Reducing agents: Sodium borohydride and other reducing agents can be used to reduce allicin.
Reaction conditions: Allicin reactions typically occur at room temperature and neutral pH, although specific conditions may vary depending on the desired product.
Major Products Formed
Diallyl disulfide: Formed through the oxidation of allicin.
Allyl mercaptan: Formed through the reduction of allicin.
Mixed disulfides: Formed through substitution reactions with thiol groups in proteins.
科学研究应用
Allicin has a wide range of scientific research applications, including:
作用机制
Allicin exerts its effects through several mechanisms:
Antimicrobial activity: Allicin reacts with thiol groups in bacterial proteins, disrupting their function and leading to cell death.
Antioxidant activity: Allicin scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory activity: Allicin inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
相似化合物的比较
Allicin is unique among sulfur-containing compounds due to its high reactivity and broad spectrum of biological activities. Similar compounds include:
属性
分子式 |
C6H11NO2S |
|---|---|
分子量 |
161.22 g/mol |
IUPAC 名称 |
prop-2-enyl (2R)-2-amino-3-sulfanylpropanoate |
InChI |
InChI=1S/C6H11NO2S/c1-2-3-9-6(8)5(7)4-10/h2,5,10H,1,3-4,7H2/t5-/m0/s1 |
InChI 键 |
DVSVPBIMIUTWKK-YFKPBYRVSA-N |
手性 SMILES |
C=CCOC(=O)[C@H](CS)N |
规范 SMILES |
C=CCOC(=O)C(CS)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13492727.png)
amine hydrochloride](/img/structure/B13492740.png)
![rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13492746.png)
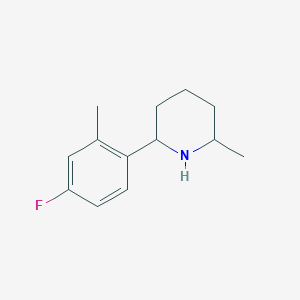
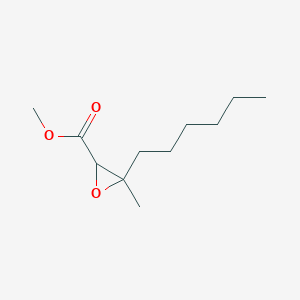
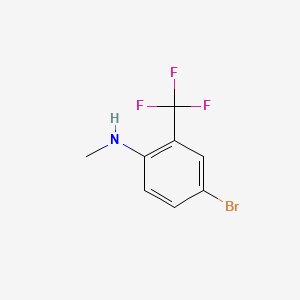

![{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol](/img/structure/B13492784.png)
![5-[(3-Amino-2,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492785.png)
